Cas no 2620-78-2 (1-methyl-2-(4-methylphenyl)-1H-1,3-benzodiazole)

1-methyl-2-(4-methylphenyl)-1H-1,3-benzodiazole structure
2620-78-2 structure
Product Name:1-methyl-2-(4-methylphenyl)-1H-1,3-benzodiazole
CAS No:2620-78-2
MF:C15H14N2
MW:222.285063266754
CID:270166
PubChem ID:974591
Update Time:2025-09-22

1-methyl-2-(4-methylphenyl)-1H-1,3-benzodiazole Chemical and Physical Properties

Names and Identifiers

    • 1H-Benzimidazole,1-methyl-2-(4-methylphenyl)-
    • 1-methyl-2-(4-methylphenyl)benzimidazole
    • 1-methyl-2-(4'-methylphenyl)benzimidazole
    • 1-methyl-2-(p-tolyl)-1H-benzo[d]imidazole
    • 1-methyl-2-(p-tolyl)benzimidazole
    • 1-methyl-2-p-tolyl-1H-benzimidazole
    • 1-methyl-2-p-tolyl-1H-benzoimidazole
    • 2-(p-tolyl)-1-methyl-1H-benzo[d]imidazole
    • AC1LJHG2
    • F1558-0188
    • N-methyl-2-p-tolyl-1H-benzo[d]imidazole
    • STL290673
    • SureCN2242681
    • 1-methyl-2-(4-methylphenyl)-1H-1,3-benzodiazole
    • AKOS001145800
    • DTXSID30359593
    • AURORA KA-3763
    • 2620-78-2
    • SCHEMBL2242681
    • Z57822392
    • Inchi: 1S/C15H14N2/c1-11-7-9-12(10-8-11)15-16-13-5-3-4-6-14(13)17(15)2/h3-10H,1-2H3
    • InChI Key: QAMFZDXJTSASEV-UHFFFAOYSA-N
    • SMILES: N1(C)C2C=CC=CC=2N=C1C1C=CC(C)=CC=1

Computed Properties

  • Exact Mass: 222.11582
  • Monoisotopic Mass: 222.115698
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 258
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 17.8
  • XLogP3: 3.5

Experimental Properties

  • Density: 1.09
  • Boiling Point: 389.9°Cat760mmHg
  • Flash Point: 189.6°C
  • Refractive Index: 1.615
  • PSA: 17.82

1-methyl-2-(4-methylphenyl)-1H-1,3-benzodiazole Pricemore >>

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F1558-0188-20μmol
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